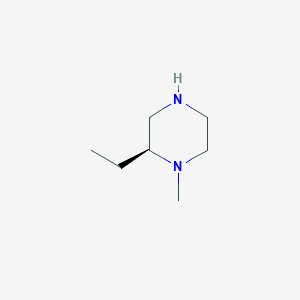

(S)-2-Ethyl-1-methylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(2S)-2-ethyl-1-methylpiperazine |

InChI |

InChI=1S/C7H16N2/c1-3-7-6-8-4-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |

InChI Key |

AWZLXVAPLHUDSY-ZETCQYMHSA-N |

Isomeric SMILES |

CC[C@H]1CNCCN1C |

Canonical SMILES |

CCC1CNCCN1C |

Origin of Product |

United States |

Structural Context of Substituted Piperazines in Organic Chemistry Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a highly prevalent motif in pharmaceuticals. beilstein-journals.org The presence of these two nitrogen atoms often enhances the pharmacological and pharmacokinetic profiles of drug candidates by serving as hydrogen bond acceptors or donors, which can improve water solubility, bioavailability, and target affinity. beilstein-journals.orgtoray.jpbldpharm.com

Historically, the structural diversity of piperazine-containing drugs has been somewhat limited. An analysis of top-selling pharmaceuticals revealed that the vast majority—approximately 83%—feature substitutions exclusively at the nitrogen (N1 and N4) positions. nih.gov The carbon atoms (C2, C3, C5, C6) of the piperazine core have been significantly underutilized, representing a large, unexplored area of chemical space. nih.govresearchgate.net This has created a clear need for the development of new, efficient, and selective methods to introduce substituents onto the carbon framework of the piperazine ring. beilstein-journals.org

In response, organic chemists have developed a range of synthetic strategies to access these previously hard-to-reach C-substituted piperazines. These methods are crucial for creating molecules with greater three-dimensional complexity, which is increasingly important in modern drug design. Some of the key synthetic approaches are summarized in the table below.

| Synthetic Strategy | Description | Reference(s) |

| Asymmetric Allylic Alkylation | A palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of enantioenriched α-tertiary piperazin-2-ones, which can be reduced to the corresponding chiral piperazines. | nih.gov |

| α-Lithiation Trapping | Direct α-lithiation of N-Boc-protected piperazines, followed by trapping with various electrophiles, enables the introduction of substituents at the carbon atom adjacent to the nitrogen. Enantioselective versions of this method are in development. | beilstein-journals.org |

| [3+3] Cycloaddition | The dimerization of azomethine imines or the coupling of other three-atom components can be used to construct the six-membered piperazine ring with high substitution levels and stereochemical control. | beilstein-journals.orgacs.org |

| Transformation from Chiral Pool | Readily available chiral starting materials, such as α-amino acids, can be converted through multi-step sequences into enantiomerically pure C-substituted piperazines. | grafiati.comrsc.org |

| Reductive Amination | The reductive amination of bio-derived materials like acetol (hydroxyacetone) with diamines, using specialized catalysts, can produce C-substituted piperazines such as 2-methylpiperazine (B152721). | researchgate.net |

These ongoing research efforts highlight a clear trend in organic chemistry: a move towards exploring the untapped potential of C-substituted piperazines to generate novel molecular architectures.

Rationale for Academic Investigation of S 2 Ethyl 1 Methylpiperazine As a Chiral Scaffold

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce an enantiomerically enriched product, thereby avoiding the loss of 50% of the material inherent in classical resolution.

Catalytic asymmetric synthesis represents one of the most efficient methods for preparing chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Key strategies applicable to the synthesis of chiral piperazines involve the asymmetric modification of precursors like piperazin-2-ones or pyrazines.

A prominent method is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. nih.govcaltech.edu This reaction allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones with high enantiomeric excess (ee). nih.govcaltech.edu The resulting chiral piperazin-2-one (B30754) can then be reduced to the corresponding chiral piperazine. caltech.edu For the synthesis of this compound, a suitable piperazin-2-one precursor could be subjected to this methodology, followed by reduction of the allyl group to an ethyl group and subsequent reduction of the amide.

Another powerful technique is the asymmetric hydrogenation of unsaturated precursors. Researchers have developed iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones to afford chiral piperazin-2-ones with good enantioselectivities. dicp.ac.cn Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be an efficient route to chiral piperazin-2-ones with up to 90% ee. dicp.ac.cn A related strategy involves the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides, which yields a variety of chiral piperazines with high enantioselectivity. acs.org

| Catalytic System | Substrate Type | Product Type | Reported Yield | Reported ee | Reference |

| Pd2(pmdba)3 / (S)-(CF3)3-tBuPHOX | N-protected piperazin-2-one | α-allylated piperazin-2-one | Good to excellent | Good to excellent | caltech.edu |

| [Ir(cod)Cl]2 / Ligand | Unsaturated piperazin-2-one | Chiral piperazin-2-one | Good | Good | dicp.ac.cn |

| Pd(TFA)2 / Ligand | Pyrazin-2-ol | Chiral piperazin-2-one | Up to 95% | Up to 90% | dicp.ac.cn |

| [Ir(cod)Cl]2 / Ligand + Alkyl Halide | Pyrazine (B50134) | Chiral piperazine | - | Up to 96% | acs.org |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This method is a cornerstone of asymmetric synthesis.

For the synthesis of chiral piperazines, amino acids and their derivatives are common chiral auxiliaries. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(–)-phenylglycinol as the chiral auxiliary. nih.govrsc.org In this approach, the auxiliary is first condensed with a glycine (B1666218) derivative. Subsequent steps, including cyclization and diastereoselective alkylation, establish the chiral center. nih.gov The final step involves the cleavage and removal of the auxiliary to yield the enantiopure product. rsc.org This general strategy could be adapted for the synthesis of this compound by using the appropriate enantiomer of the auxiliary and an ethylating agent.

Other notable chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam, which are widely used to control stereoselectivity in alkylation and aldol (B89426) reactions that can be part of a multi-step synthesis of complex chiral molecules. wikipedia.orgsioc-journal.cn

| Chiral Auxiliary | Key Reaction Step | Application | Diastereomeric Excess (de) | Reference |

| (R)-(–)-Phenylglycinol | Diastereoselective methylation | Synthesis of precursor to (R)-(+)-2-methylpiperazine | >90% | nih.gov |

| Evans Auxiliary | Asymmetric Michael addition | General asymmetric synthesis | Up to 98% | sioc-journal.cn |

| Levoglucosenone Derivative | Diels-Alder reaction | General asymmetric synthesis | High (endo diastereoselection 9:1) | conicet.gov.ar |

Enzymes are highly efficient and stereoselective catalysts that can be employed for the synthesis of chiral compounds under mild reaction conditions. Biocatalytic methods, particularly kinetic resolutions, are frequently used to obtain enantiopure piperazines and their precursors.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, the enzyme alcalase has been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to produce enantiomerically pure (S)-piperazine-2-carboxylic acid. researchgate.net Lipases are also commonly used for the resolution of racemic alcohols and esters through selective acylation or hydrolysis. acs.org

Nitrile hydratases have been explored for the chemoenzymatic synthesis of various heterocyclic compounds. unesp.brredalyc.org While these enzymes can effectively resolve α-substituted nitriles, studies have shown that piperazine-containing substrates may sometimes undergo decomposition, presenting a challenge for this specific application. unesp.br Despite this, the high selectivity of enzymes makes them a valuable tool, especially in large-scale industrial processes. acs.orgresearchgate.net

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. While this approach results in a maximum theoretical yield of 50% for the desired enantiomer, it is often a practical and effective method for obtaining enantiopure compounds.

This classical resolution technique involves reacting a racemic base, such as 2-ethyl-1-methylpiperazine, with an enantiomerically pure chiral acid (the resolving agent). advanceseng.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. acs.org

By carefully selecting the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution. acs.org The crystallized salt is then isolated by filtration. Finally, a basic workup is performed to break the salt and liberate the enantiomerically pure amine. googleapis.com Common resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. nih.govgoogle.com The successful resolution of 2-methylpiperazine (B152721) with (2S,3S)-tartaric acid demonstrates the viability of this method for closely related structures. nih.gov

| Racemate | Resolving Agent | Solvent System | Outcome | Reference |

| 2-Methylpiperazine | (2S,3S)-Tartaric acid | Water/Acetic Acid | Crystallization of diastereomeric salt | nih.govgoogle.com |

| Diphenyl-substituted N-methyl-piperazine | di-p-anisoyl-d-tartaric acid | THF/H2O | Isolation of desired enantiomer (98% ee after recrystallization) | acs.org |

| Racemic Ibuprofen | (S)-(-)-α-methylbenzylamine | Ethyl acetate | High yield (71%) of diastereomeric salt | advanceseng.com |

| Folinic Acid | Piperazine | Water/N,N-dimethylacetamide | Selective crystallization of (6S)-folinate salt (>98% optical purity) | google.com |

Preparative chiral chromatography is a powerful technique for separating enantiomers on a larger scale than analytical HPLC. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic compound. nih.gov This differential interaction causes the two enantiomers to travel through the column at different rates, allowing for their separation and collection as distinct fractions. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have shown excellent capabilities for separating a broad range of racemic compounds, including amines and heterocyclic structures. nih.gov The mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol (B130326), is optimized to achieve the best separation. nih.gov By scaling up the injection volume, significant quantities of a single enantiomer with very high purity can be isolated, making it a valuable method in both research and industrial settings. researchgate.net

Total Synthesis Pathways of this compound

The synthesis of the chiral compound this compound can be approached through several strategic pathways. These routes primarily involve either the construction of the chiral piperazine ring system with the desired stereochemistry or the modification of a pre-existing chiral precursor. The key challenge lies in controlling the stereochemistry at the C2 position to obtain the desired (S)-enantiomer.

One of the most direct methods for preparing this compound involves the alkylation of a suitable piperazine precursor. smolecule.com This can be conceptualized in two main ways:

N-methylation of (S)-2-ethylpiperazine: This approach begins with the enantiomerically pure (S)-2-ethylpiperazine, which is then methylated at the N1 position.

N-ethylation of 2-methylpiperazine followed by chiral resolution: Alternatively, one can start with racemic or achiral 2-methylpiperazine, introduce the ethyl group at the N1 position, and then separate the resulting racemic mixture to isolate the desired (S)-enantiomer. smolecule.com

A common synthetic route involves the direct alkylation of 2-methylpiperazine with ethyl bromide in the presence of a base. smolecule.com Following the formation of the racemic 1-ethyl-2-methylpiperazine, chiral resolution techniques are employed. smolecule.com These techniques can include enzymatic methods or chiral chromatography to effectively separate the (S)- and (R)-enantiomers. smolecule.com The final step typically involves converting the free base into its dihydrochloride salt by reacting it with hydrochloric acid in a suitable solvent, which enhances its stability and solubility in aqueous solutions. smolecule.com

Another significant strategy for the enantioselective synthesis of chiral piperazines like this compound is to build the molecule from a chiral pool starting material. This approach leverages naturally occurring chiral molecules to introduce the desired stereochemistry. A well-documented pathway for a similar compound, (R)-(+)-2-methylpiperazine, utilizes (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov This methodology can be adapted for the synthesis of this compound.

The adapted synthesis would commence with (S)-phenylglycinol, which serves as the chiral template. The key steps in this pathway would likely involve:

Condensation of the chiral auxiliary with a protected glycine derivative.

Reduction of the resulting amide.

Protection of the newly formed secondary amine.

Cyclization to form the piperazin-2-one ring system.

Diastereoselective alkylation at the C3 position (which will become the C2 position of the final piperazine) with an ethyl group.

Reduction of the piperazin-2-one to the piperazine.

N-methylation at the N1 position.

Removal of the chiral auxiliary to yield the final product.

Advanced Spectroscopic and Analytical Characterization of S 2 Ethyl 1 Methylpiperazine

Spectroscopic Techniques for Absolute Configuration and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of (S)-2-Ethyl-1-methylpiperazine, providing detailed information about the connectivity and spatial arrangement of atoms. While standard 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are essential for unambiguous assignments. science.govemerypharma.comsdsu.eduslideshare.netyoutube.com

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the ethyl and methyl groups, as well as the protons of the piperazine (B1678402) ring. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The N-methyl group would appear as a singlet. The piperazine ring protons would exhibit a complex pattern of multiplets due to their diastereotopic nature. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and among the protons of the piperazine ring, helping to trace the spin systems. science.govemerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. science.govemerypharma.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space. This is particularly useful for determining the conformation of the piperazine ring and the relative orientation of the substituents. For example, NOE correlations could be observed between the protons of the ethyl group and adjacent ring protons.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| N-CH₃ | 2.25 (s, 3H) | 46.5 | HMBC to C2, C6 |

| CH₂ (ethyl) | 2.45 (q, 2H, J=7.5 Hz) | 55.8 | COSY to CH₃ (ethyl); HSQC to C(CH₂); HMBC to C2 |

| CH₃ (ethyl) | 1.05 (t, 3H, J=7.5 Hz) | 12.0 | COSY to CH₂ (ethyl); HSQC to C(CH₃) |

| H-2 | 2.80 (m, 1H) | 60.2 | COSY to H-3; HSQC to C2; HMBC from N-CH₃ |

| H-3 | 2.95 (m, 2H) | 50.1 | COSY to H-2, H-5 |

| H-5 | 2.60 (m, 2H) | 54.7 | COSY to H-3, H-6 |

| H-6 | 2.10 (m, 2H) | 49.3 | COSY to H-5; HMBC from N-CH₃ |

Note: This data is hypothetical and based on typical values for similar structures.

Chiral Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for determining the absolute configuration of chiral molecules in solution. nih.govamericanlaboratory.combiotools.usrsc.orgnih.govrsc.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govamericanlaboratory.combiotools.usrsc.org The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. To determine the absolute configuration of this compound, its experimental VCD spectrum is compared with the theoretical spectrum calculated using quantum chemical methods (e.g., Density Functional Theory). A good match between the experimental and calculated spectra for the (S)-enantiomer confirms its absolute configuration. schrodinger.com

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized UV-Vis light. rsc.orgnih.govdtu.dk Similar to VCD, the experimental ECD spectrum of this compound would be compared to the computationally predicted spectrum to assign the absolute configuration. dtu.dk The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores and the chiral center. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the precise molecular formula. This technique is essential for confirming the identity of the synthesized compound and for distinguishing it from potential isomers or impurities with the same nominal mass.

Expected HRMS Data:

Molecular Formula: C₇H₁₆N₂

Calculated Monoisotopic Mass: 128.1313 g/mol

Observed Mass (e.g., [M+H]⁺): A value within 5 ppm of the calculated mass for the protonated molecule (129.1391 g/mol ).

Chromatographic and Electrophoretic Methodologies for Analysis and Purity Assessment

Chromatographic techniques are indispensable for assessing the purity and, crucially, the enantiomeric excess of this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. For this compound, a chiral stationary phase (CSP) is required to differentiate between the (S) and (R) enantiomers. A GC method for related non-chiral piperazines has been developed, which can be adapted for chiral separation. researchgate.net

A hypothetical chiral GC method could involve a capillary column coated with a cyclodextrin-based CSP. The different interactions between the enantiomers and the chiral stationary phase would lead to different retention times, allowing for their separation and quantification.

Hypothetical Chiral GC Parameters:

| Parameter | Condition |

| Column | Chiraldex G-TA (or similar cyclodextrin-based CSP) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Isothermal or gradient, e.g., 100 °C to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Result | Baseline separation of (S) and (R)-2-Ethyl-1-methylpiperazine |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers in the pharmaceutical industry. nih.govshimadzu.comresearchgate.netmdpi.comnih.govchiraltech.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

For the analysis of this compound, a polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivatives) would be a suitable choice. mdpi.com The mobile phase would typically consist of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), with a small amount of an amine modifier (like diethylamine) to improve peak shape. shimadzu.com

Hypothetical Chiral HPLC Parameters:

| Parameter | Condition |

| Column | Chiralpak AD-H or Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore |

| Column Temperature | 25 °C |

| Expected Result | Two well-resolved peaks corresponding to the (S) and (R) enantiomers |

Capillary Electrophoresis for Enantiomeric Excess Determination

Capillary electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the determination of enantiomeric purity. nih.govmdpi.com Its high separation efficiency, rapid analysis times, and low consumption of solvents and chiral selectors make it a valuable alternative to traditional chromatographic methods for resolving enantiomers. mdpi.comnih.gov The fundamental principle of chiral CE lies in the differential interaction of enantiomers with a chiral selector incorporated into the background electrolyte (BGE), leading to differences in their electrophoretic mobility and, consequently, their separation. mdpi.comnih.gov

Key Parameters for Method Development:

Chiral Selector: The choice of chiral selector is paramount for achieving enantiomeric resolution. Cyclodextrins (CDs) and their derivatives are the most extensively used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers. bohrium.comresearchgate.net For piperazine derivatives, sulfated β-cyclodextrins (S-β-CD) have proven effective. bohrium.comnih.gov The concentration of the chiral selector must be optimized; for instance, studies on similar compounds have identified optimal conditions using S-β-CD at concentrations around 34 mg/mL. bohrium.comnih.gov

Background Electrolyte (BGE): The composition, pH, and concentration of the BGE significantly impact the separation. A phosphate (B84403) buffer is commonly employed, with a typical concentration of 100 mM. bohrium.com The pH of the BGE affects the charge of the analyte and the chiral selector, thereby influencing the electrostatic and inclusion interactions that govern the separation. bohrium.com

Organic Modifier: The addition of an organic modifier, such as methanol, to the BGE can enhance chiral resolution by altering the polarity of the separation medium and modifying the complexation between the analyte and the chiral selector. bohrium.com

Applied Voltage and Temperature: The applied voltage drives the electrophoretic separation, while the capillary temperature can influence the viscosity of the BGE and the kinetics of the chiral recognition process.

Research Findings on Structurally Related Compounds:

While specific validated methods for this compound are not widely documented in peer-reviewed literature, extensive research on the chiral separation of other piperazine derivatives provides a strong framework for method development. For example, a validated CE method for the chiral separation of H1-antihistamine drugs, which are piperazine derivatives, identified optimal conditions as a 100 mM phosphate buffer at pH 6.0, containing 34 mg/mL of sulfated β-cyclodextrin and 40% (v/v) methanol. bohrium.comnih.gov Such methods have demonstrated excellent linearity, with coefficients of determination (R²) exceeding 0.99 for each enantiomer, and have shown high precision and sensitivity, with limits of detection in the micromolar range. bohrium.comnih.gov

The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the electropherogram. For a sample enriched in the (S)-enantiomer, the e.e. would be calculated as:

e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100

The following table summarizes typical parameters that would be investigated during the development of a capillary electrophoresis method for the determination of the enantiomeric excess of this compound, based on established methods for similar compounds.

| Parameter | Typical Range / Condition | Rationale |

|---|---|---|

| Chiral Selector | Sulfated β-cyclodextrin (S-β-CD) | Effective for chiral separation of piperazine derivatives. bohrium.comnih.gov |

| Chiral Selector Concentration | 10 - 40 mg/mL | Impacts the degree of complexation and enantiomeric resolution. bohrium.com |

| Background Electrolyte (BGE) | Phosphate Buffer | Commonly used buffer system in CE. bohrium.com |

| BGE Concentration | 50 - 150 mM | Affects ionic strength and Joule heating. bohrium.com |

| BGE pH | 2.5 - 7.0 | Influences the charge of the analyte and chiral selector, and thus their interaction. bohrium.com |

| Organic Modifier | Methanol (0 - 50% v/v) | Modifies the polarity of the medium and can improve resolution. bohrium.com |

| Applied Voltage | 15 - 30 kV | Drives the separation; higher voltages can lead to shorter analysis times but also increased Joule heating. |

| Capillary Temperature | 15 - 25 °C | Affects viscosity and reaction kinetics; temperature control is crucial for reproducibility. |

| Detection Wavelength | Typically in the low UV range (e.g., 200-220 nm) | Dependent on the chromophore of the analyte. |

Mechanistic Studies of Reactions Involving S 2 Ethyl 1 Methylpiperazine

Catalytic Activity and Ligand Design Principles Employing (S)-2-Ethyl-1-methylpiperazine Derivatives

While specific research detailing the catalytic activity of this compound is not extensively documented in peer-reviewed literature, the principles of its potential use can be inferred from studies on structurally similar chiral piperazine (B1678402) derivatives. The unique stereochemical and electronic properties of this scaffold, featuring a chiral center at C2 and substitution at both nitrogen atoms, make its derivatives promising candidates for applications in asymmetric catalysis and as specialized ligands in coordination chemistry and medicinal chemistry.

Inferred Catalytic Activity

The catalytic potential of chiral piperazines is well-established. C2-substituted and C2,C5-disubstituted piperazines have been successfully employed as chiral ligands and catalysts in a variety of asymmetric transformations. The presence of the (S)-configuration at the C2-ethyl position in this compound provides a defined stereochemical environment that is essential for inducing enantioselectivity.

Research on analogous compounds demonstrates the viability of this structural motif in catalysis. For instance, (2S,5S)-2,5-dialkyl substituted piperazines have been shown to be effective catalysts for the enantioselective addition of dialkylzincs to aryl aldehydes. researchgate.net Similarly, C2-symmetrical piperazine derivatives have been synthesized and screened as ligands for copper-catalyzed asymmetric acylation of meso-1,2-diols, achieving high enantiomeric excess (ee). researchgate.net These examples suggest that derivatives of this compound could serve as effective chiral ligands for metal-catalyzed reactions, where the ethyl group at C2 and the methyl group at N1 would modulate both the steric and electronic environment of the catalytic center.

A study on the zinc(II)-mediated formation of amidines from nitriles explored the influence of various N-substituted piperazines, including 1-methylpiperazine (B117243) and 1-ethylpiperazine, on the reaction outcome. rsc.org The study highlighted how the nature of the N-alkyl substituent affects the coordination to the zinc center and the subsequent catalytic process. rsc.org This underscores the importance of the N1-methyl group in this compound for tuning the reactivity of a potential metal-ligand complex.

The table below summarizes the catalytic performance of related chiral piperazine ligands in asymmetric reactions, illustrating the potential applications for derivatives based on the this compound scaffold.

| Catalyst/Ligand System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (2S,5S)-2,5-Di-n-butylpiperazine | Diethylzinc addition | Benzaldehyde | 95 | 92 | researchgate.net |

| CuCl₂ with C2-symmetric diamine | Asymmetric acylation | meso-hydrobenzoin | Good | up to 92 | researchgate.net |

| [Ir(COD)Cl]₂ / (S)-p-Tol-BINAP | Asymmetric ring-opening | Oxabenzonorbornadiene | 50 | 40 | mdpi.com |

This table presents data from structurally related piperazine derivatives to illustrate potential catalytic applications, as direct data for this compound is not available.

Ligand Design Principles

The design of ligands based on the this compound framework is guided by principles established from structure-activity relationship (SAR) studies of related pharmacophores and chiral ligands. The key design elements are the C2-stereocenter, the nature of the C2-substituent, and the substitution pattern on the nitrogen atoms.

Importance of the C2-Stereocenter : The chirality at the C2 position is paramount for enantioselective recognition in both biological systems and asymmetric catalysis. In a study on piperazinyl bicyclic derivatives as ligands for the α2δ-1 subunit of voltage-gated calcium channels, the biological activity was found to reside almost exclusively in one enantiomer of the 2-methylpiperazine (B152721) derivatives. nih.gov This demonstrates that the precise three-dimensional arrangement of the substituent at C2 is critical for effective binding and interaction. For this compound, the (S)-configuration dictates a specific spatial orientation of the ethyl group, which would be a key factor in its interaction with a metal center or a protein binding pocket.

Influence of C2 and N1 Substituents : The ethyl group at C2 and the methyl group at N1 provide distinct steric and electronic contributions. The ethyl group offers greater steric bulk compared to the more commonly studied methyl group, allowing for the exploration of larger binding pockets or the creation of a more defined chiral pocket in a catalyst. The N1-methyl group makes the N1 nitrogen a tertiary amine, influencing its basicity, nucleophilicity, and steric accessibility compared to the secondary amine at N4. SAR studies on H4 receptor ligands, for example, often involve modifying the N-alkyl substituent (e.g., comparing N-methylpiperazine with N-ethylpiperazine) to optimize potency and selectivity. acs.org

Platform for Privileged Scaffolds : The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved pharmaceutical agents. caltech.edu The development of methods for the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones, which can be reduced to α-tertiary piperazines, highlights the drive to create novel, three-dimensionally complex piperazine structures for drug discovery. caltech.edu this compound represents an accessible chiral building block that can be incorporated into more complex molecules to probe structure-activity relationships.

The following table summarizes the binding affinities of different piperazine derivatives from a study on H4 receptor ligands, illustrating the impact of small structural modifications on biological activity.

| Compound | Scaffold | R Group | Binding Affinity (pKi) | Ligand Efficiency (Δg) | Reference |

| 3 | Quinoxaline | N-methylpiperazine | 7.5 | 0.38 | acs.org |

| 20 | 2-benzyl-quinoxaline | N-methylpiperazine | 8.8 | 0.37 | acs.org |

| 74 | 2-benzyl-quinoxaline | N-ethylpiperazine | 7.6 | 0.32 | acs.org |

This table shows SAR data for related N-alkylpiperazine derivatives to highlight established ligand design principles.

Theoretical and Computational Chemistry Investigations of S 2 Ethyl 1 Methylpiperazine

Quantum Mechanical (QM) Analysis of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the geometry, stability, and reactivity of (S)-2-ethyl-1-methylpiperazine.

The conformational landscape of this compound is primarily dictated by the piperazine (B1678402) ring, which preferentially adopts a chair conformation to minimize steric and torsional strain. This is the most thermodynamically stable arrangement. The ethyl group at the C2 position and the methyl group at the N1 position can exist in either axial or equatorial orientations, leading to different conformers with varying energies.

Computational studies, such as those employing DFT methods, can map the potential energy surface of the molecule. lumenlearning.com These studies reveal that the most stable conformer is the one where both the ethyl and methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance between the substituents and the rest of the ring. lumenlearning.com The energy difference between various conformers, including twist-boat and boat forms, can be calculated to understand their relative populations at a given temperature. The energy barrier for ring inversion, a process that interconverts the two chair conformations, is a key parameter that can be computationally determined and is influenced by the nature and position of the substituents.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Ethyl Group Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Equatorial | 1.85 |

| 3 | Equatorial | Axial | 2.50 |

| 4 | Axial | Axial | 4.50 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. uni-muenchen.de For this compound, the MEP map would highlight regions of negative potential (electron-rich) around the nitrogen atoms, indicating their susceptibility to electrophilic attack. researchgate.netnih.gov Conversely, positive potential regions would be located around the hydrogen atoms. muni.cz This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and electronic transitions. muni.czsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. researchgate.netsemanticscholar.org For piperazine derivatives, the HOMO is often localized on the nitrogen atoms, while the LUMO may be distributed over the carbon skeleton. muni.cz

Table 2: Calculated Frontier Molecular Orbital Energies for a Substituted Piperazine

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | 1.15 |

| HOMO-LUMO Gap | 7.40 |

Note: These values are illustrative and based on general findings for similar heterocyclic compounds. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, including its conformational dynamics and interactions with other molecules, such as solvents or biological macromolecules. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, providing a detailed picture of its dynamic nature. biorxiv.org

In a solvent environment, MD simulations can reveal how the piperazine ring and its substituents interact with solvent molecules through hydrogen bonds and van der Waals forces. nih.gov This is particularly important for understanding its solubility and transport properties. When studying its potential interaction with a biological target, MD simulations can elucidate the stability of the binding pose, the key intermolecular interactions involved, and the conformational changes that may occur upon binding. nih.govbiorxiv.org

Computational Prediction of Spectroscopic Signatures

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound. Techniques like DFT can be used to calculate vibrational frequencies, which can then be compared with experimental Infrared (IR) and Raman spectra to aid in structural elucidation. researchgate.networldscientific.com

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic excitations. nih.govworldscientific.comcolab.ws Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a powerful tool for assigning peaks in experimental ¹H and ¹³C NMR spectra. researchgate.net

Table 3: Predicted Spectroscopic Data for a Piperazine Derivative

| Spectroscopic Technique | Predicted Parameter | Value |

| IR | N-H Stretch | ~3300 cm⁻¹ |

| IR | C-H Stretch | 2800-3000 cm⁻¹ |

| ¹³C NMR | C2 (adjacent to N-H) | ~50 ppm |

| ¹³C NMR | C3 (adjacent to N-R) | ~55 ppm |

| ¹H NMR | N-H Proton | ~1.5-2.0 ppm |

Note: These are generalized predictions for a piperazine ring system and would require specific calculations for this compound for accurate values.

In Silico Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential reaction pathways involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. nih.govmdpi.com This information is vital for understanding the kinetics and mechanism of reactions such as N-alkylation or acylation. mdpi.com

For instance, in silico modeling could be used to study the reaction of this compound with an alkyl halide. The calculations would reveal the geometry of the transition state, the bond-breaking and bond-forming processes, and the energy barrier that must be overcome for the reaction to proceed. This can help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of the transformation.

Prediction of Chiroptical Properties for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule like this compound is a critical aspect of its characterization. researchgate.net While X-ray crystallography is a definitive method, it requires the formation of suitable single crystals. researchgate.netresearchgate.net Chiroptical spectroscopy, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), provides an alternative approach.

Computational methods, specifically TD-DFT, can be used to predict the ECD and VCD spectra for a given enantiomer. researchgate.net By comparing the calculated spectrum with the experimentally measured spectrum, the absolute configuration of the molecule can be confidently assigned. researchgate.net This approach is particularly valuable when crystallographic methods are not feasible. The prediction of optical rotation, another chiroptical property, can also be achieved through computational means. researchgate.net

S 2 Ethyl 1 Methylpiperazine As a Chiral Synthetic Building Block

Utilization in the Synthesis of Diverse Heterocyclic Systems

The (S)-2-Ethyl-1-methylpiperazine moiety serves as a key component in the assembly of more complex heterocyclic frameworks. Its bifunctional nature, with two nitrogen atoms, allows for its incorporation into larger structures through various chemical transformations such as alkylation and acylation. smolecule.com

A notable example of its use is in the synthesis of piperazinyl quinazolin-4-(3H)-one derivatives. nih.gov In this context, the chiral piperazine (B1678402) is introduced via nucleophilic substitution, displacing a leaving group on a pre-formed heterocyclic core. For instance, (S)-2-ethylpiperazine can be reacted with a bromo-substituted quinazolinone to yield a new, more complex heterocyclic system. This strategy allows for the modular construction of molecules, where the properties of the final compound can be fine-tuned by varying the substituents on the piperazine ring and the core heterocycle.

Another significant application is in the synthesis of complex, approved pharmaceuticals. The core of (S)-2-ethylpiperazine is a structural component of the drug Adagrasib. The synthesis of Adagrasib involves the use of (S)-2-ethyl-4-acryloylpiperazine, demonstrating the utility of this chiral building block in constructing highly functionalized and therapeutically important molecules. mdpi.com

Applications in Preclinical Medicinal Chemistry Research as a Scaffold

The defined stereochemistry of this compound makes it an attractive scaffold for medicinal chemistry research, particularly in the early, preclinical stages of drug discovery. A scaffold in this context refers to a core molecular structure upon which various substituents can be attached to create a library of related compounds for biological screening.

The synthesis of enantiopure compounds is critical in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. The use of this compound as a starting material ensures that the desired stereochemistry is incorporated into the final molecule from the outset.

An illustrative case is the development of selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (VGCC), which are targets for treating neuropathic pain. nih.gov Researchers synthesized a series of piperazinyl bicyclic derivatives, including those incorporating the (S)-2-ethylpiperazine moiety. By reacting (S)-2-ethylpiperazine with a bromo-substituted pyrido[4,3-d]pyrimidin-4(3H)-one core, they created specific diastereomers. Biological evaluation of these compounds revealed that stereochemistry at the 2-position of the piperazine ring was crucial for activity. For instance, the (S)-2-ethyl derivative showed a different binding affinity compared to its (R)-enantiomer or the corresponding methyl-substituted analogues, highlighting the importance of the specific chiral scaffold in achieving potent and selective biological activity. nih.gov

Table 1: Biological Activity of Piperazinyl Bicyclic Derivatives

| Compound | R4, R4' | Ki (nM) Cavα2δ-1 |

| 11xRS | (R)-2-methylpiperazin-1-yl | 1.8 ± 0.1 |

| 11xSR | (S)-2-methylpiperazin-1-yl | 114 ± 19 |

| 11yR | (R)-2-ethylpiperazin-1-yl | 17.8 ± 3.4 |

| 11zR | (R)-2,2-dimethylpiperazin-1-yl | 39.8 ± 4.5 |

Data sourced from a study on piperazinyl bicyclic derivatives as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov

Focused compound libraries are collections of molecules designed to interact with a specific biological target or family of targets. The use of a chiral scaffold like this compound allows for the creation of libraries where the stereochemistry is constant across all members, enabling a clear investigation of the structure-activity relationship (SAR) of other variable parts of the molecule.

In the development of VGCC α2δ-1 subunit ligands, a library of compounds was effectively created by modifying various positions of a quinazolin-4-(3H)-one scaffold. nih.gov One area of diversification was the amine group, where different substituted piperazines, including (S)-2-ethylpiperazine, were introduced. This approach led to a focused set of compounds with defined stereochemistry at the piperazine core, allowing researchers to systematically probe how changes in other parts of the molecule affected binding affinity. The synthesis of a series of these derivatives, each with a specific stereocenter, constitutes the development of a focused, stereochemically-defined compound library for preclinical evaluation. nih.govmdpi.com

Development of Novel Methodologies for Organic Synthesis Leveraging the Chiral Piperazine Moiety

The unique structural and reactive properties of the chiral piperazine moiety can be leveraged to develop new synthetic methodologies. While methods specifically detailing the use of this compound are not widely published, the principles can be understood from methodologies developed for similar chiral piperazine structures.

One such strategy involves the use of chiral piperazine derivatives in asymmetric catalysis, where the chiral piperazine acts as a ligand for a metal catalyst or as an organocatalyst itself. The stereocenter on the piperazine ring can induce asymmetry in chemical reactions, leading to the preferential formation of one enantiomer of the product.

Another area of development is the use of piperazine-based synthons in multicomponent reactions. These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step. A chiral piperazine fragment could be one of these components, enabling the efficient, one-pot synthesis of complex, enantiomerically enriched heterocyclic structures. raco.cat

Furthermore, the "libraries from libraries" approach can be applied, where an existing library of compounds is chemically transformed into a new library with different structural features. mdpi.com A library of peptides, for example, could be converted into a library of piperazine-containing heterocycles, preserving the diversity of the original amino acid side chains. This transforms metabolically unstable peptides into more drug-like small molecules, leveraging the chiral piperazine core to create novel chemical entities with potentially improved pharmacological properties. mdpi.com

Emerging Research Directions and Future Prospects for S 2 Ethyl 1 Methylpiperazine

Advancements in Asymmetric Synthetic Methodologies for Related Chiral Piperazines

The development of efficient and stereoselective methods to synthesize carbon-substituted piperazines is crucial for exploring their potential. rsc.org Historically, the structural diversity of piperazine-containing drugs has been limited, with the vast majority featuring substituents only at the nitrogen positions. mdpi.com The synthesis of enantiopure C-substituted piperazines, such as (S)-2-Ethyl-1-methylpiperazine, presents a significant challenge that chemists are actively addressing through various innovative strategies.

Several key approaches have emerged for the asymmetric synthesis of chiral piperazines:

Catalytic Asymmetric Hydrogenation: The direct asymmetric hydrogenation of pyrazines offers a straightforward route to chiral piperazines. Recent developments have utilized iridium and palladium catalysts with chiral ligands to achieve high enantioselectivity. For instance, an iridium-catalyzed hydrogenation of 3-substituted pyrazinium salts has shown broad substrate scope with up to 92% enantiomeric excess (ee). acs.org Another method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral piperazin-2-ones that can be subsequently reduced to the corresponding chiral piperazines with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org A facile method using Ir-catalysis for the hydrogenation of pyrazines activated by alkyl halides has also been developed, yielding a wide range of chiral piperazines with up to 96% ee. acs.orgnih.gov

Asymmetric Allylic Alkylation: Palladium-catalyzed decarboxylative allylic alkylation has been successfully employed for the enantioselective synthesis of piperazin-2-ones bearing α-tertiary stereocenters. nih.govcaltech.edu These intermediates can then be reduced to the corresponding α-tertiary piperazines, providing access to previously underexplored chemical structures. caltech.edu This method has been shown to produce highly enantioenriched products. rsc.orgcaltech.edu

Asymmetric Lithiation: The direct C-H functionalization of N-Boc-protected piperazines via asymmetric lithiation is another powerful strategy. mdpi.com Using reagents like s-butyllithium in combination with a chiral ligand such as (-)-sparteine (B7772259) allows for the enantioselective deprotonation and subsequent reaction with an electrophile to install a substituent at the α-carbon. acs.orgnih.gov This method provides access to a range of enantiopure α-substituted piperazines as single stereoisomers. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine (B1678402) core. nih.gov For example, a divergent six-step synthesis starting from chiral amino acids can produce either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org These intermediates are versatile and can be further functionalized. acs.org

| Method | Catalyst/Reagent | Precursor | Key Feature | Reported Enantioselectivity |

| Asymmetric Hydrogenation | Iridium-JosiPhos type ligand | 3-Substituted Pyrazinium Salts | Direct hydrogenation of the aromatic ring | Up to 92% ee |

| Asymmetric Hydrogenation | Palladium-based catalyst | Pyrazin-2-ols | Forms chiral piperazin-2-one (B30754) intermediate | Up to 90% ee |

| Asymmetric Allylic Alkylation | Palladium-PHOX ligand | N-protected Piperazin-2-ones | Creates α-tertiary stereocenters | Good to excellent ee |

| Asymmetric Lithiation | s-BuLi / (-)-sparteine | N-Boc-N'-alkyl piperazine | Direct asymmetric C-H functionalization | High enantioselectivity |

| Chiral Pool Synthesis | N/A (Stoichiometric) | Chiral Amino Acids | Utilizes existing chirality | High diastereoselectivity |

Potential in Supramolecular Chemistry and Host-Guest Systems

The rigid, chiral framework of piperazine derivatives like this compound makes them intriguing candidates for applications in supramolecular chemistry. The defined three-dimensional structure and the presence of hydrogen bond donors and acceptors allow these molecules to participate in specific molecular recognition events.

Chiral piperazines can serve as building blocks for novel host molecules designed for enantioselective recognition. A recently synthesized chiral host incorporating pyrazine (B50134) units and axially chiral allenes demonstrated size-selective inclusion of halogen bond donors within its macrocyclic cavity. nih.gov X-ray diffraction analysis of the host-guest complexes revealed that halogenated guests were accommodated within the cavity, stabilized by directional halogen bonds. nih.gov This highlights the potential for piperazine-containing structures to form ordered supramolecular assemblies.

Furthermore, the study of host-guest complexes can lead to chirality transfer, where the chirality of a guest molecule induces a preferred conformation or chirality in a dynamic host. rsc.org The binding of chiral guests to a racemic mixture of a host can result in a distinct Circular Dichroism (CD) effect, indicating a preference for one of the host's enantiomers. rsc.org The well-defined stereochemistry of this compound could be exploited in the design of hosts for the selective binding and sensing of chiral guest molecules. The nitrogen atoms of the piperazine ring can be protonated to form organic salts with acids, creating charge-assisted hydrogen bonds that drive the formation of complex supramolecular networks. rsc.org

Integration of Advanced Analytical Techniques with Synthetic Strategies

The successful development and application of chiral piperazines are critically dependent on the integration of advanced analytical techniques. These methods are essential for monitoring reaction progress, determining stereochemical outcomes, and purifying the final products.

In Situ Spectroscopy: Techniques like in situ Infrared (IR) spectroscopy are invaluable for optimizing reaction conditions in real-time. For instance, in situ IR has been used to monitor the lithiation of N-Boc-piperazines, allowing for the precise determination of optimal reaction times and the identification of side reactions like ring fragmentation. acs.orgnih.gov

Chiral Chromatography: The separation of enantiomers is a fundamental requirement in asymmetric synthesis. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common technique for determining the enantiomeric excess of a reaction product. nih.govyoutube.com Other powerful chromatographic techniques for chiral separations include Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Counter-Current Chromatography (CCC). wvu.edunih.gov The development of new CSPs and methodologies in these areas is crucial for the efficient analysis and purification of novel chiral piperazines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation. For piperazine derivatives, NMR is used to determine the relative stereochemistry (e.g., cis vs. trans isomers) by analyzing coupling constants and Nuclear Overhauser Effects (NOEs). chemrxiv.orgresearchgate.net Furthermore, NMR is used extensively in host-guest chemistry to study binding interactions and determine association constants. nih.gov

The synergy between these advanced analytical methods and modern synthetic strategies is essential for accelerating the discovery and development of new chiral piperazine-based compounds and materials. This integration allows for a deeper understanding of reaction mechanisms and stereochemical control, paving the way for the rational design of molecules like this compound for specific applications.

Q & A

Q. How can the role of this compound in p53-mediated apoptosis be mechanistically validated?

- Methodological Answer : Use p53-null vs. wild-type cell lines (e.g., HCT116) to assess dependency. Western blotting tracks p53 stabilization and downstream targets (e.g., Bax, PUMA). siRNA knockdown or CRISPR-Cas9 p53 deletion confirms pathway specificity. Live-cell imaging (Annexin V/PI staining) quantifies apoptosis kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.